Trandolapril hydrochloride

Lipophilicity Tissue Penetration ACE Inhibitor

Select Trandolapril hydrochloride for its unmatched lipophilicity and 24-hour duration of action, enabling consistent once-daily blood pressure control and sustained tissue ACE inhibition. Ideal for chronopharmacology, brain RAS, and vascular remodeling studies where shorter-acting ACE inhibitors fail. Its distinct solubility profile (soluble in organic solvents, insoluble in water) and well-characterized impurity standards (e.g., EP Impurity D) support robust formulation and analytical method development. Ensure your research demands long-acting, high-penetration ACE inhibition—choose this differentiated prodrug.

Molecular Formula C24H35ClN2O5
Molecular Weight 467.0 g/mol
CAS No. 87725-72-2
Cat. No. B591800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrandolapril hydrochloride
CAS87725-72-2
Synonyms[2S-[1[R*(R*)],2α,3aα,7aβ]]-1-[2-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-Indole-2-carboxylic Acid Monohydrochloride;  USP Trandolapril Related Compound C; 
Molecular FormulaC24H35ClN2O5
Molecular Weight467.0 g/mol
Structural Identifiers
InChIInChI=1S/C24H34N2O5.ClH/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29;/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29);1H/t16-,18+,19-,20-,21-;/m0./s1
InChIKeyQNSWMJYOGMUVGO-REWXTUPXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trandolapril Hydrochloride (CAS 87725-72-2): Procurement Guide for a Long-Acting ACE Inhibitor API


Trandolapril hydrochloride (CAS 87725-72-2) is the hydrochloride salt form of trandolapril, a non-sulfhydryl, orally active angiotensin-converting enzyme (ACE) inhibitor prodrug [1]. It is rapidly absorbed and hydrolyzed, mainly in the liver, to its biologically active diacid metabolite, trandolaprilat . The compound is indicated for the management of hypertension and for the treatment of heart failure and left ventricular dysfunction after myocardial infarction [1].

Why Trandolapril Hydrochloride Cannot Be Casually Substituted with Other ACE Inhibitors in Critical Applications


Despite sharing a common mechanism of action, ACE inhibitors are not clinically interchangeable due to profound differences in their physicochemical and pharmacokinetic properties [1]. Key differentiators among this class include lipophilicity, which dictates tissue penetration and duration of action; binding affinity for both plasma and tissue ACE; and the trough-to-peak ratio of blood pressure control [1]. Trandolapril's unique profile is defined by exceptionally high lipophilicity and a long biological half-life, which directly translate to more sustained tissue ACE inhibition and 24-hour blood pressure control [2]. Substituting trandolapril with a less lipophilic or shorter-acting ACE inhibitor may compromise these specific therapeutic advantages, particularly in applications requiring consistent, long-duration target engagement.

Quantitative Differentiation of Trandolapril Hydrochloride: A Comparative Evidence Guide vs. Enalapril, Lisinopril, and Ramipril


Lipophilicity Comparison: Trandolaprilat vs. Enalaprilat

The active metabolite of trandolapril, trandolaprilat, exhibits significantly higher lipophilicity compared to enalaprilat, a key factor in its enhanced tissue penetration and longer duration of action [1]. In a comparative reverse-phase HPLC study at physiological pH, trandolaprilat demonstrated a log kw7.4 of 1.487, which is an order of magnitude higher than the 0.108 value for enalaprilat [1]. This indicates far greater partitioning into lipid membranes.

Lipophilicity Tissue Penetration ACE Inhibitor

In Vitro ACE Inhibitory Potency: Trandolapril vs. Enalapril in Vascular Tissue

Trandolapril displays direct ACE inhibitory activity, unlike the prodrug enalapril, which is essentially inactive before metabolism. In an in vitro assay using rat aorta, the IC50 for trandolapril was 2.5 nM, demonstrating near-equipotency with its active metabolite (trandolaprilat, IC50 = 1.35 nM) [1]. In stark contrast, enalapril had an IC50 of 240 nM, making it approximately 96-fold less potent than trandolapril in this vascular tissue model [1].

ACE Inhibition Potency Vascular Tissue

Comparative Brain ACE Inhibition: Trandolapril vs. Lisinopril After Peripheral Dosing

The high lipophilicity of trandolapril facilitates its penetration across the blood-brain barrier (BBB) to inhibit central ACE. In a rat study comparing trandolapril to the hydrophilic lisinopril, trandolapril achieved significantly greater inhibition of brain ACE inside the BBB at far lower doses [1]. Specifically, trandolapril at 0.2 mg/kg/day produced 62-68% inhibition, comparable to the 63-72% inhibition achieved by a 50-fold higher dose of lisinopril (10 mg/kg/day) [1].

Blood-Brain Barrier Tissue ACE Lipophilicity

Efficacy in Systolic Blood Pressure Reduction: A Network Meta-Analysis Ranking

A 2016 network meta-analysis of randomized controlled trials compared the efficacy of several ACE inhibitors in patients with chronic heart failure [1]. In this analysis, trandolapril was ranked as the most effective agent for reducing both systolic blood pressure (SBP) and diastolic blood pressure (DBP) among the comparators, which included enalapril, lisinopril, ramipril, and captopril [1]. This ranking was derived from a Bayesian analysis of both direct and indirect trial evidence.

Hypertension Meta-analysis Comparative Efficacy

Primary Research and Industrial Application Scenarios for Trandolapril Hydrochloride


Sustained 24-Hour Blood Pressure Control and Chronopharmacology Studies

Based on its long biological half-life and high trough-to-peak ratio (50-100%) [1], trandolapril hydrochloride is ideally suited for research protocols requiring consistent, once-daily blood pressure control over a full 24-hour period. This includes studies on circadian blood pressure rhythms and chronopharmacology, where a long-acting agent is essential to prevent end-of-dose blood pressure surges.

Investigating the Central Renin-Angiotensin System (RAS)

The proven ability of trandolapril to effectively inhibit ACE within the central nervous system at low peripheral doses [1] makes it a critical tool for researchers studying the role of brain RAS in hypertension, neuroprotection, and cognitive function. Its use is supported by direct comparative evidence against hydrophilic ACE inhibitors like lisinopril, which have limited brain penetration.

Studies on Vascular Remodeling and Tissue ACE Inhibition

The high lipophilicity and direct vascular tissue affinity of trandolapril, which is linked to long-lasting inhibition of vascular tissue ACE [1], make it a preferred compound for investigating the role of local tissue RAS in vascular remodeling, endothelial function, and the pathophysiology of atherosclerosis. Its potent inhibition of aortic ACE ex vivo is well-documented [2].

Formulation and Analytical Method Development

The specific solubility profile of trandolapril hydrochloride—soluble in chloroform, dichloromethane, and methanol, but practically insoluble in water [1]—presents unique challenges and opportunities in formulation science, particularly for immediate-release solid dosage forms. Furthermore, its well-characterized impurity profile, with USP and EP reference standards available for impurities like Trandolapril EP Impurity D [2], provides a robust framework for analytical method development and quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trandolapril hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.